

Application Notes: Eosin Staining Protocol for Paraffin-Embedded Tissues

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Compound of Interest		
Compound Name:	Fast Orange	
Cat. No.:	B009042	Get Quote

Introduction

It is important to clarify that "**Fast Orange**" is a registered trademark for a brand of industrial hand cleaner and is not a recognized histological stain for paraffin-embedded tissues. This protocol details the use of Eosin, a widely utilized counterstain in histology that imparts shades of orange and pink to cytoplasmic components, collagen, and muscle fibers. When combined with Hematoxylin, which stains cell nuclei blue to purple, the resulting Hematoxylin and Eosin (H&E) stain is the most common and fundamental staining method in histology and histopathology for visualizing tissue morphology.

This application note provides a detailed protocol for Eosin staining (as part of a standard H&E procedure) of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is intended for researchers, scientists, and drug development professionals who require a reliable method for routine tissue examination.

Principle of the Stain

The H&E stain is a differential staining technique. Hematoxylin is a basic dye that stains acidic (basophilic) structures, such as the cell nucleus containing heterochromatin and the nucleolus, a purplish-blue. Eosin Y is an acidic dye that stains basic (acidophilic or eosinophilic) structures in the cytoplasm and extracellular matrix in varying shades of pink, orange, and red. The combination of these two stains provides excellent differentiation of nuclear and cytoplasmic components, enabling detailed morphological assessment.



Quantitative Data Summary

The following table outlines the typical timings and reagent concentrations for the H&E staining protocol. These may require optimization based on tissue type, fixation method, and desired staining intensity.

Step	Reagent	Concentration	Incubation Time
Deparaffinization	Xylene, Change 1	100%	5-10 minutes
Xylene, Change 2	100%	5-10 minutes	
Rehydration	Ethanol, Change 1	100%	3-5 minutes
Ethanol, Change 2	100%	3-5 minutes	
Ethanol	95%	3 minutes	
Ethanol	70%	3 minutes	-
Deionized Water	N/A	5 minutes	-
Nuclear Staining	Mayer's Hematoxylin	Ready-to-use	3-5 minutes
Differentiation	Acid Alcohol	0.5-1% HCl in 70% Ethanol	5-10 seconds
Bluing	Scott's Tap Water Substitute or Ammonia Water	Ready-to-use or 0.2% Ammonia	1-2 minutes
Counterstaining	Eosin Y	0.5-1.0% aqueous or alcoholic	30 seconds - 2 minutes
Dehydration	Ethanol	95%	2 minutes
Ethanol, Change 1	100%	2 minutes	
Ethanol, Change 2	100%	2 minutes	_
Clearing	Xylene, Change 1	100%	5 minutes
Xylene, Change 2	100%	5 minutes	



Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections mounted on

glass slides. Materials: Xylene • Ethanol (100%, 95%, 70%) Deionized water · Mayer's Hematoxylin solution Acid Alcohol (1% HCl in 70% Ethanol) Scott's Tap Water Substitute or 0.2% Ammonia Water • Eosin Y solution (0.5% in 80% ethanol with a drop of glacial acetic acid) Staining jars Microscope slides with paraffin-embedded tissue sections Coverslips Mounting medium (e.g., DPX) Procedure: · Deparaffinization: 1. Immerse slides in the first change of xylene for 5-10 minutes to dissolve the paraffin wax. [1][2]



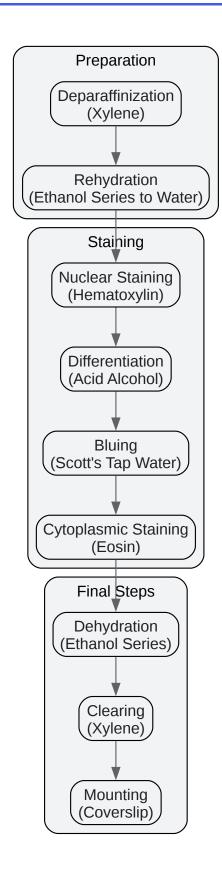
- 2. Transfer slides to a second change of fresh xylene for another 5-10 minutes to ensure complete paraffin removal.[1][2]
- Rehydration:
 - 1. Immerse slides in 100% ethanol for 3-5 minutes.
 - 2. Transfer to a second change of 100% ethanol for 3-5 minutes.[1][2]
 - 3. Immerse slides in 95% ethanol for 3 minutes.[1][2]
 - 4. Immerse slides in 70% ethanol for 3 minutes.[2]
 - 5. Rinse slides thoroughly in running tap water or deionized water for 5 minutes.[1][2]
- Nuclear Staining with Hematoxylin:
 - 1. Immerse slides in Mayer's Hematoxylin solution for 3-5 minutes.
 - 2. Rinse slides in running tap water for 5 minutes.
- Differentiation:
 - 1. Dip slides in 0.5-1% acid alcohol for 5-10 seconds to remove excess hematoxylin. This step is critical for achieving clear nuclear definition.
 - 2. Immediately rinse slides in running tap water.
- Bluing:
 - Immerse slides in Scott's Tap Water Substitute or 0.2% ammonia water for 1-2 minutes, or until the nuclei turn a crisp blue.
 - 2. Rinse slides in running tap water for 5 minutes.
- Counterstaining with Eosin:
 - 1. Immerse slides in 0.5-1.0% Eosin Y solution for 30 seconds to 2 minutes. Staining time will depend on the desired intensity.



- 2. Briefly rinse in tap water to remove excess eosin.
- Dehydration:
 - 1. Immerse slides in 95% ethanol for 2 minutes.
 - 2. Transfer to the first change of 100% ethanol for 2 minutes.
 - 3. Transfer to the second change of 100% ethanol for 2 minutes.
- Clearing:
 - 1. Immerse slides in the first change of xylene for 5 minutes.
 - 2. Transfer to a second change of fresh xylene for 5 minutes.
- Mounting:
 - 1. Place a drop of mounting medium onto the tissue section.
 - 2. Carefully lower a coverslip over the tissue, avoiding air bubbles.
 - 3. Allow the mounting medium to dry before microscopic examination.

Visualizations

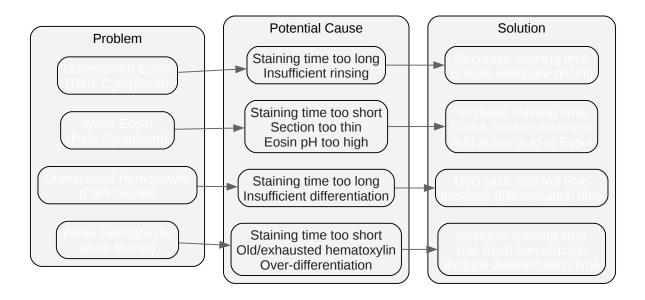




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Caption: Experimental workflow for H&E staining of paraffin-embedded tissues.





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Caption: Troubleshooting guide for common H&E staining issues.

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References

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